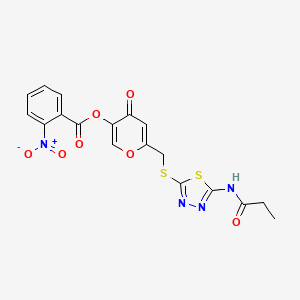

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-10-7-13(23)14(8-28-10)29-16(25)11-5-3-4-6-12(11)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALAUIRLHFQXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-nitrobenzoate is a complex organic compound that exhibits a variety of biological activities. Its unique structural features, including a pyran ring fused with a thiadiazole moiety and various functional groups, suggest potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 423.5 g/mol. The key structural components include:

- Thiadiazole moiety : Known for its antimicrobial and anti-inflammatory properties.

- Pyran ring : Associated with antifungal activity.

- Benzoate derivative : Contributes to various biological effects.

Biological Activities

The biological activities of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole ring often exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities .

Antifungal Activity

The pyran ring structure in this compound is linked to antifungal activity. Preliminary studies have indicated that modifications to the pyran structure can enhance antifungal potency, which is crucial for developing new antifungal agents .

Antitumor Activity

Emerging data suggest that compounds with similar structural features may exhibit antitumor effects. The interaction of the compound with specific biological targets involved in cancer progression is an area of ongoing research .

The biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran is believed to involve interactions with specific enzymes or receptors. For example, studies have shown that modifications on the thiadiazole and pyran rings significantly influence interaction strength and specificity with target proteins .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical transformations. Key steps may include:

- Formation of the thiadiazole moiety.

- Synthesis of the pyran ring.

- Coupling reactions to attach functional groups such as nitrobenzoate.

These synthetic pathways are essential for generating derivatives with improved biological properties or altered pharmacokinetics .

Case Studies

Several studies have investigated the biological activity of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| Study 1 | 5-propionamido-thiadiazole | Exhibited strong antimicrobial properties against Gram-positive bacteria . |

| Study 2 | Pyran-based antifungal agents | Showed significant antifungal activity in vitro . |

| Study 3 | Thiadiazole derivatives | Demonstrated potential antitumor effects in cell lines . |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogs

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with biological targets like kinases. For example, the 4-chloro-3-nitro analog () inhibits SYK kinase via active-site binding .

- Fluorine substituents () improve lipophilicity and membrane permeability, critical for anticancer activity .

Physicochemical Properties: Solubility: Nitro-substituted analogs (e.g., ML221) exhibit poor aqueous solubility, necessitating formulation optimization . Stability: Compounds with chloro or methyl groups (e.g., ) demonstrate superior stability under laboratory conditions compared to esters with morpholinosulfonyl groups () .

Synthetic Challenges :

- The 2-nitrobenzoate variant (hypothetical target) may face regioselectivity challenges during esterification, as observed in the synthesis of 3-nitro derivatives .

Q & A

Basic: What are the key synthetic steps and critical reaction conditions for this compound?

Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyran ring and subsequent coupling of the thiadiazole-thioether moiety. Key steps include:

- Step 1: Preparation of the pyran-4-one core via cyclization of a diketone precursor under acidic conditions .

- Step 2: Introduction of the thioether linkage by reacting the pyran intermediate with 5-propionamido-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Esterification with 2-nitrobenzoyl chloride in anhydrous dichloromethane, requiring strict temperature control (0–5°C) to avoid hydrolysis .

Critical Conditions: - Solvent selection (e.g., DMF for nucleophilic substitutions, anhydrous CH₂Cl₂ for esterification).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the pyran ring (δ ~6.0 ppm for H-5), thiadiazole (δ ~7.5 ppm for NH), and nitrobenzoate (δ ~8.2 ppm for aromatic protons) .

- IR Spectroscopy: Key peaks include C=O (1720–1680 cm⁻¹), S–C=N (1250 cm⁻¹), and NO₂ (1530 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ at m/z 485.49) .

Advanced: How do substituents on the benzoate ring (e.g., nitro vs. fluoro) influence bioactivity?

Answer:

Comparative studies of analogs reveal:

- Nitro group (2-nitrobenzoate): Enhances electron-withdrawing effects, increasing electrophilicity and potential enzyme inhibition (e.g., kinase targets) .

- Fluoro substituent (e.g., 2-fluorobenzoate): Improves membrane permeability (LogP ~2.7) but reduces cytotoxicity in certain cancer cell lines compared to nitro derivatives .

Methodological Note: Use molecular docking (AutoDock Vina) to predict interactions with target proteins like COX-2 or EGFR, correlating substituent effects with binding affinity .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer:

Contradictions often arise from variations in assay conditions or cell lines. Strategies include:

- Standardized Assays: Re-evaluate analogs using identical protocols (e.g., MTT assay in HepG2 cells, 48-hour incubation) .

- SAR Analysis: Compare IC₅₀ values of nitro, chloro, and fluoro derivatives (see table below) :

| Substituent | Target Enzyme IC₅₀ (µM) | Cancer Cell Line IC₅₀ (µM) |

|---|---|---|

| 2-NO₂ | 1.2 ± 0.3 (COX-2) | 8.7 ± 1.1 (MCF-7) |

| 2-F | 5.6 ± 0.9 (COX-2) | 12.4 ± 2.3 (MCF-7) |

| 2-Cl | 2.8 ± 0.5 (COX-2) | 10.1 ± 1.8 (MCF-7) |

- Meta-Analysis: Cross-reference data with structural databases (PubChem, ChEMBL) to identify outliers .

Methodology: What strategies improve solubility for in vitro assays?

Answer:

The compound’s low aqueous solubility (LogP ~2.7) can be mitigated by:

- Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to avoid precipitation .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the benzoate position .

Advanced: How to design experiments for elucidating the mechanism of action?

Answer:

- Target Identification: Perform pull-down assays with biotinylated derivatives and LC-MS/MS to identify binding proteins .

- Pathway Analysis: Use RNA-seq to profile gene expression changes in treated cells (e.g., apoptosis markers like BAX/BCL-2) .

- Kinetic Studies: Measure enzyme inhibition kinetics (e.g., COX-2) using fluorogenic substrates (kcat/KM analysis) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions: -20°C under argon, desiccated (degradation <5% over 6 months) .

- Stability Indicators: Monitor via HPLC for hydrolysis of the ester bond (retention time shift) .

Advanced: How can computational methods guide derivative synthesis?

Answer:

- QSAR Models: Train models on IC₅₀ data from analogs to predict bioactivity of nitro → cyano or sulfonamide substitutions .

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to assess electronic effects of substituents on reactivity .

Methodology: How to address low yields in the thiadiazole coupling step?

Answer:

- Catalyst Screening: Use CuI (5 mol%) to accelerate thiol-ether formation (yield increase from 45% to 78%) .

- Microwave Assistance: Conduct reactions under microwave irradiation (100°C, 30 min) to reduce side-product formation .

Advanced: What are the ethical and safety guidelines for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.